molecular formula C18H19NO3 B5849964 ethyl 1-ethyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate CAS No. 49742-75-8

ethyl 1-ethyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate

Cat. No.: B5849964
CAS No.: 49742-75-8
M. Wt: 297.3 g/mol
InChI Key: SRCLAYCPVSNXCU-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate is a highly functionalized compound of significant interest in medicinal chemistry. This compound belongs to the indole family, which is known for its diverse biological activities and applications in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate can be synthesized through various synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol. This reaction yields the corresponding tricyclic indole, which can be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-ethyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Biological Activity

Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in medicine.

  • IUPAC Name : Ethyl 1-ethyl-5-hydroxy-2-methylbenzo[g]indole-3-carboxylate
  • CAS Number : 49742-75-8
  • Molecular Formula : C₁₈H₁₉NO₃
  • Molecular Weight : 299.35 g/mol
  • Density : 1.2 g/cm³
  • Boiling Point : 410 °C
  • Melting Point : 210 °C

Synthesis

This compound can be synthesized through several methods, including:

  • Fischer Indole Synthesis : Involves the reaction of phenylhydrazine with a ketone in acidic conditions.
  • Reflux Method : Utilizes methanol and methanesulfonic acid to promote cyclization and formation of the indole structure.

Biological Activity

This compound exhibits a range of biological activities, including:

Anticancer Activity

Research has indicated that this compound may inhibit the growth of various cancer cell lines. For instance, studies have shown that it induces apoptosis in human breast cancer cells by modulating pathways related to cell survival and death.

Antimicrobial Properties

In vitro studies demonstrate that this compound possesses antimicrobial activity against several pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values indicate effective inhibition:

PathogenMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli15
Candida albicans20

Enzyme Inhibition

This compound has been identified as a potential inhibitor of specific enzymes involved in inflammatory pathways, particularly lipoxygenases. This inhibition could contribute to its anti-inflammatory effects.

The compound's mechanism of action involves:

  • Enzyme Interaction : It binds to active sites on enzymes, inhibiting their function.
  • Cell Signaling Modulation : Alters signaling pathways that control cell proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : Influences oxidative stress levels within cells, potentially leading to cell death in malignant cells.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • Study on Breast Cancer Cells : A study published in Journal of Medicinal Chemistry reported that this compound significantly reduced cell viability in MCF7 breast cancer cells through apoptosis induction mechanisms .
  • Antimicrobial Efficacy : Another study demonstrated its effectiveness against multidrug-resistant strains of bacteria, showcasing its potential as an alternative treatment option .
  • Inflammatory Response Modulation : Research indicated that the compound could reduce inflammation markers in animal models, suggesting its use in treating inflammatory diseases .

Properties

IUPAC Name

ethyl 1-ethyl-5-hydroxy-2-methylbenzo[g]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-4-19-11(3)16(18(21)22-5-2)14-10-15(20)12-8-6-7-9-13(12)17(14)19/h6-10,20H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCLAYCPVSNXCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C2=C1C3=CC=CC=C3C(=C2)O)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601175363
Record name Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-benz[g]indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601175363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669778
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

49742-75-8
Record name Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-benz[g]indole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49742-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-benz[g]indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601175363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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